
2-Benzyloxy-5-chlorophenylboronic acid
概要
説明
2-Benzyloxy-5-chlorophenylboronic acid (also known as 2-BOC-5-Cl-PBA) is a boronic acid derivative that has gained attention for its potential applications in organic synthesis and scientific research. This molecule is a substituted phenylboronic acid with a benzyloxy group and a chlorine atom on the phenyl ring. It is a white solid at room temperature and has a molecular weight of 293.45 g/mol. 2-BOC-5-Cl-PBA is a versatile reagent that can be used in a variety of synthetic transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. In addition, 2-BOC-5-Cl-PBA has been used as a catalyst in the synthesis of various compounds, including polymers, pharmaceuticals, and agrochemicals.
科学的研究の応用
Synthesis and Coupling Reactions
Copper-Facilitated Suzuki-Miyaura Coupling : A study by Hergert et al. (2018) describes a method for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling, potentially relevant to 2-benzyloxy-5-chlorophenylboronic acid due to similar boronic acid reactivity (Hergert et al., 2018).
Rhodium-Catalyzed Carboxylation with CO2 : Research by Ukai et al. (2006) highlights the transformation of arylboronic esters to benzoic acid derivatives via Rhodium-catalyzed carboxylation, relevant to the carboxylation potential of this compound (Ukai et al., 2006).
Organic Synthesis
Synthesis of Azo-Pyrazoline Derivatives : Hawaiz and Samad (2012) detail the synthesis of derivatives using a similar compound, indicating the potential for this compound in synthesizing biologically active compounds (Hawaiz & Samad, 2012).
Preparation of Sulfonated Poly(p-phenylene) Derivatives : A study by Ghassemi and McGrath (2004) on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives could relate to the use of this compound in polymer chemistry (Ghassemi & McGrath, 2004).
Bioactive Compounds and Medicinal Chemistry
Antiproliferative and Proapoptotic Activity in Cancer Cells : Psurski et al. (2018) explored phenylboronic acid derivatives for antiproliferative potential, which could include this compound derivatives (Psurski et al., 2018).
Antimicrobial Activity of Thioureides : Limban et al. (2008) reported on the antimicrobial properties of thioureides derived from benzoic acid, which may be relevant in the context of similar boronic acid compounds (Limban et al., 2008).
Electrochemistry
- Use in Lithium-Ion Batteries : A study by Chen and Amine (2007) on a bifunctional electrolyte additive for lithium-ion batteries, involving a boron-based compound, could have implications for this compound in similar applications (Chen & Amine, 2007).
Environmental Chemistry
- Degradation of Organic Pollutants : Boye et al. (2003) researched the degradation of organic pollutants in water, which could be relevant to the potential environmental applications of this compound (Boye et al., 2003).
Safety and Hazards
2-Benzyloxy-5-chlorophenylboronic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
作用機序
Target of Action
The primary target of 2-Benzyloxy-5-chlorophenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from boron to palladium, forming a new palladium-carbon bond . This reaction is facilitated by the presence of a base and occurs under mild and functional group tolerant conditions .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway in organic synthesis . The downstream effects include the formation of biaryl compounds, which are crucial structures in many pharmaceuticals and organic materials .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds from simpler precursors, expanding the possibilities for the creation of new materials and pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a base and a palladium catalyst is crucial for the Suzuki-Miyaura coupling reaction . Additionally, the reaction is typically performed in an organic solvent, which can influence the reaction’s efficiency and the stability of the compound . It’s also worth noting that the compound may cause skin and eye irritation, and respiratory irritation, so it should be handled with appropriate safety measures .
特性
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERXVFZNNSBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400739 | |
| Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612832-83-4 | |
| Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-5-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


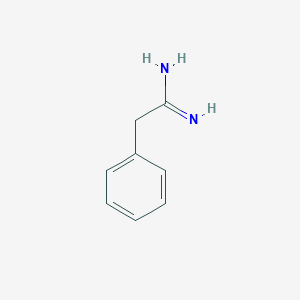
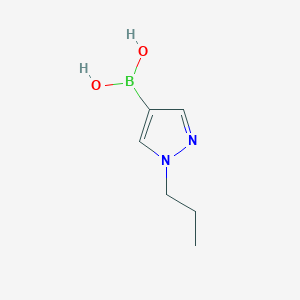
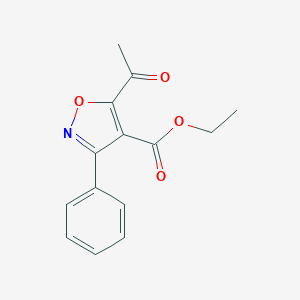
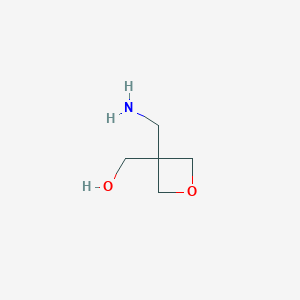
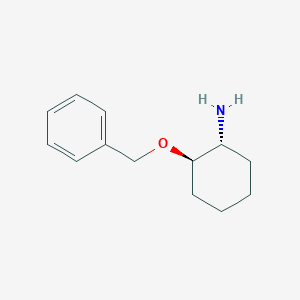
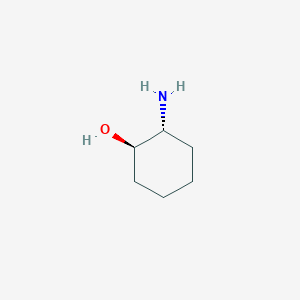

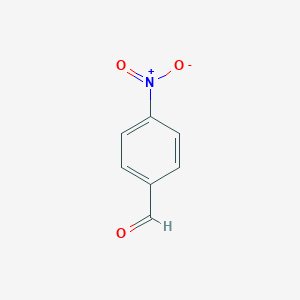


![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

